TAMRA hydrazide, 6-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

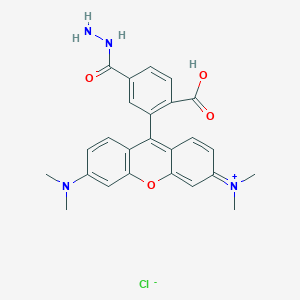

Dye hydrazides are useful for the labeling of carbonyl compounds like aldehydes and ketones. Many sugars can be converted to carbonyl compounds by periodate oxidation. Tetramethylrhodamine (TAMRA) is a xanthene fluorophore. This derivative is a pure 5-isomer of TAMRA bearing hydrazide group for the coupling with carbonyl compounds.

Scientific Research Applications

Synthesis and Applications in DNA Probes

Kvach et al. (2009) describe the synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRAs) and their application in DNA probes. They detail a practical and scalable synthesis method and demonstrate how these dyes, when attached to oligonucleotides, exhibit distinctive absorption and emission spectra. This research suggests potential applications in DNA sequencing and molecular biology, where TAMRA hydrazide can be used as a fluorescent label for nucleic acids (Kvach et al., 2009).

Development of Reactive and Bioreducible Dyes

Christie et al. (2009) synthesized a thiolated dimeric tetramethylrhodamine (TAMRA) that exhibited different spectral properties in its reduced and oxidized forms. This TAMRA derivative can serve as a sensitive probe in cellular tracking systems due to its environmental sensitivity and distinct spectral states (Christie et al., 2009).

Fluorescence Energy Transfer in Biosensors

In a study by Kim et al. (2019), TAMRA was used in a two-step Förster resonance energy transfer (FRET) assay for detecting potassium ions. The study highlights the role of TAMRA in enhancing fluorescence intensity, demonstrating its utility in sensitive detection systems (Kim et al., 2019).

Detection of Cellular Acrolein

Pradipta et al. (2019) utilized TAMRA-phenyl azide to detect acrolein, a potential marker for cancer, in live cells. This study highlights TAMRA's role in creating sensitive chemical probes for disease detection, particularly in cancer research (Pradipta et al., 2019).

Sensitive Assay for Ribonucleolytic Activity

Kelemen et al. (1999) developed a substrate for ribonucleases, using fluorescein and rhodamine (including TAMRA) to increase fluorescence upon cleavage. This approach underlines the use of TAMRA in developing high-sensitivity substrates for enzyme activity assays (Kelemen et al., 1999).

properties

Product Name |

TAMRA hydrazide, 6-isomer |

|---|---|

Molecular Formula |

C25H25ClN4O4 |

Molecular Weight |

480.95 |

IUPAC Name |

[9-[2-carboxy-5-(hydrazinecarbonyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13H,26H2,1-4H3,(H-,27,30,31,32);1H |

InChI Key |

KAIJLSWPTNUWQY-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NN)C(=O)O.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

TAMRA hydrazide, 6-isomer |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)